4-Methoxyphenylboronic acid

Vue d'ensemble

Description

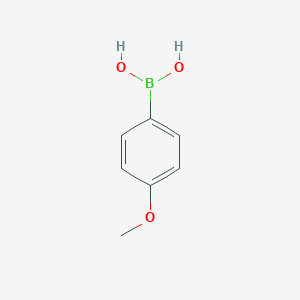

4-Methoxyphenylboronic acid (CAS 5720-07-0), with the molecular formula C₇H₉BO₃ and a molecular weight of 151.96 g/mol, is a boronic acid derivative featuring a methoxy (-OCH₃) substituent at the para position of the benzene ring. Synonyms include p-methoxybenzeneboronic acid, 4-boronoanisole, and (4-methoxyphenyl)boronic acid . It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, pharmaceuticals, and functional materials . Its electron-donating methoxy group modulates reactivity and selectivity in catalytic processes, making it a valuable reagent in organic synthesis.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide 4-méthoxyphénylboronique peut être synthétisé par diverses méthodes. Une méthode courante implique la réaction du bromure de 4-méthoxyphénylmagnésium avec le borate de triméthyle , suivie d'une hydrolyse . Les conditions réactionnelles impliquent généralement l'utilisation d'une atmosphère inerte, telle que l'azote ou l'argon, et la réaction est effectuée à basse température pour éviter les réactions secondaires.

Méthodes de production industrielle : Dans les milieux industriels, la production d'acide 4-méthoxyphénylboronique implique souvent l'utilisation de l'arylation directe catalysée par le palladium ou de la fluoroalkylation aérobie sans ligand catalysée par le cuivre des acides arylboroniques . Ces méthodes sont efficaces et peuvent être mises à l'échelle pour une production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions : L'acide 4-méthoxyphénylboronique subit divers types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former les phénols correspondants.

Réduction : Il peut être réduit pour former les hydrocarbures correspondants.

Substitution : Il peut subir des réactions de substitution pour former divers dérivés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent et .

Réduction : Les réducteurs courants comprennent et .

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles .

Principaux produits formés :

Oxydation : Formation de 4-méthoxyphénol.

Réduction : Formation de 4-méthoxytoluène.

Substitution : Formation de divers acides phénylboroniques substitués.

4. Applications de la recherche scientifique

L'acide 4-méthoxyphénylboronique a des applications diverses dans la recherche scientifique, notamment :

Chimie : Il est largement utilisé dans la réaction de couplage croisé de Suzuki-Miyaura pour former des liaisons carbone-carbone.

Biologie : Il est utilisé comme une sonde redox électrochimique pour la détection sélective du peroxyde d'hydrogène dans les cellules vivantes. Cette application est cruciale pour comprendre les changements cellulaires liés aux conditions néoplasiques et à l'homéostasie redox.

Médecine : .

Industrie : Il est utilisé dans la déposition chimique en phase vapeur (CVD) du graphène avec un dopage au phosphore ou au bore in situ. Ce processus améliore les propriétés du graphène pour diverses applications industrielles.

5. Mécanisme d'action

Le mécanisme d'action de l'acide 4-méthoxyphénylboronique implique principalement son rôle de dérivé d'acide boronique dans diverses réactions chimiques. Dans la réaction de couplage croisé de Suzuki-Miyaura , il agit comme un nucléophile, transférant son groupe aryle au catalyseur palladium, qui forme ensuite une nouvelle liaison carbone-carbone avec un groupe organique électrophile . Ce processus implique plusieurs étapes, notamment l'addition oxydante, la transmétallation et l'élimination réductrice .

Applications De Recherche Scientifique

4-Methoxyphenylboronic acid has diverse applications in scientific research, including:

Chemistry: It is widely used in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.

Biology: It is used as an electrochemical redox probe for the selective detection of hydrogen peroxide in live cells. This application is crucial for understanding cellular changes related to neoplastic conditions and redox homeostasis.

Medicine: .

Industry: It is used in the chemical vapor deposition (CVD) of graphene with in-situ phosphorous or boron doping. This process enhances the properties of graphene for various industrial applications.

Mécanisme D'action

The mechanism of action of 4-Methoxyphenylboronic acid primarily involves its role as a boronic acid derivative in various chemical reactions. In the Suzuki-Miyaura cross-coupling reaction , it acts as a nucleophile, transferring its aryl group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic organic group . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination .

Comparaison Avec Des Composés Similaires

Comparison with Similar Boronic Acids

Acidity (pKa)

The methoxy group significantly impacts the Lewis acidity of 4-methoxyphenylboronic acid. In aqueous media, its pKa is 9.25 , compared to 8.68 for phenylboronic acid, indicating lower acidity due to the electron-donating nature of the methoxy group. In water/acetonitrile mixtures, this trend persists (pKa = 10.29 vs. 9.61 for phenylboronic acid) .

Table 1: pKa Values of Selected Boronic Acids

| Compound | pKa (Water) | pKa (Water/MeCN) |

|---|---|---|

| Phenylboronic acid | 8.68 | 9.61 |

| This compound | 9.25 | 10.29 |

Reactivity in Suzuki-Miyaura Couplings

This compound exhibits distinct reactivity compared to boronic acids with electron-withdrawing groups (EWGs) or steric hindrance. For example:

- In the synthesis of 3,4-biaryl-2,5-dichlorothiophenes, this compound provided a 65% yield , outperforming 3,5-dimethylphenylboronic acid (53%) but underperforming against 4-chlorophenylboronic acid (70%) .

- Regioselective coupling with 2,4-dibromo-1-methyl-5-nitroimidazole required 1.2 equivalents of this compound to achieve monosubstitution (45% yield), while higher equivalents led to disubstitution .

Table 2: Suzuki-Miyaura Coupling Yields with Various Boronic Acids

| Boronic Acid | Substrate | Yield (%) |

|---|---|---|

| This compound | 3,4-Biaryl-2,5-dichlorothiophene | 65 |

| 4-Chlorophenylboronic acid | Same substrate | 70 |

| 3,5-Dimethylphenylboronic acid | Same substrate | 53 |

Substituent Effects

The methoxy group enhances electron density at the boron center, favoring coupling with electron-deficient aryl halides. For instance:

- Coupling this compound with electron-deficient 3,5-difluoro-1-nitrobenzene gave 79% yield , whereas coupling with electron-rich 4-methoxy-1-nitrobenzene yielded only 40% .

- In contrast, phenylboronic acid (lacking an EDG) showed lower efficiency in one-pot bis-Suzuki reactions compared to this compound .

Solubility and Boron Reagent Forms

The solubility and reactivity of this compound depend on its formulation. Potassium 4-methoxyphenyltrifluoroborate, a more water-soluble derivative, achieved 98% yield in self-coupling reactions, outperforming the boronic acid (92% ) and its esters (14–17%) .

Table 3: Comparison of Boron Reagents in Self-Coupling Reactions

| Reagent | Yield (%) |

|---|---|

| Potassium 4-methoxyphenyltrifluoroborate | 98 |

| This compound | 92 |

| Neopentyl glycol ester | 14 |

Catalyst Compatibility

This compound works efficiently with diverse catalysts:

- Palladium catalysts (e.g., Pd(OAc)₂) enabled coupling with 1,4-dibromo-2-nitrobenzene under ligand-free conditions .

- Nickel precatalysts (e.g., dppfNiᴵᴵ(o-tol)(Cl)) achieved high yields in aryl sulfamate couplings, with optimized conditions requiring 0.0338 mmol of boronic acid .

Key Research Findings

Electronic Effects : The methoxy group reduces acidity and enhances coupling with electron-deficient partners, but may lower yields compared to EWGs in certain substrates .

Regioselectivity: Controlled equivalents of this compound enable selective mono- or disubstitution in polyhalogenated intermediates .

Solubility-Driven Performance : Trifluoroborate derivatives outperform boronic acids in aqueous reactions due to superior solubility .

Activité Biologique

4-Methoxyphenylboronic acid (CAS Number: 5720-07-0) is a boronic acid derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry. This compound exhibits significant biological activity, making it a valuable reagent in drug development and chemical synthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉BO₃ |

| Molecular Weight | 151.96 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Melting Point | 204-206 °C |

| Boiling Point | 306.8 °C |

| Flash Point | 139.3 °C |

This compound functions primarily as a biochemical reagent and has been identified as an inhibitor of certain enzymes and pathways critical in various biological processes:

- Carbonic Anhydrase Inhibition : Research indicates that boronic acids, including this compound, inhibit fungal beta-carbonic anhydrases from Candida albicans and Cryptococcus neoformans, which are essential for maintaining pH homeostasis in these pathogens .

- Suzuki-Miyaura Coupling Reactions : This compound is frequently employed in Suzuki coupling reactions, facilitating the formation of biaryl compounds which are pivotal in pharmaceutical synthesis. A study demonstrated that it effectively participated in the coupling of naphthalen-1-yl dimethylsulfamate, yielding significant amounts of cross-coupled products .

Biological Activity

The biological activity of this compound extends to several areas:

- Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. It has been tested alongside other compounds that target the colchicine site on tubulin, demonstrating potential as an effective vascular disrupting agent (VDA) .

- Toxicological Profile : Preliminary studies suggest that this compound exhibits low toxicity, with high doses required to induce adverse effects. The LD50 in animal models indicates a favorable safety profile for further therapeutic exploration .

- Drug Development Applications : Its incorporation into drug formulations has been proposed to enhance the potency and efficacy of existing drugs through improved receptor interactions .

Case Study 1: Inhibition of Carbonic Anhydrases

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the effectiveness of various boronic acids, including this compound, in inhibiting carbonic anhydrases from fungal pathogens. The results indicated that these compounds could serve as potential antifungal agents by disrupting essential metabolic processes .

Case Study 2: Antitumor Efficacy

In a series of experiments assessing the anti-proliferative effects on human cancer cell lines (e.g., MCF-7 and MDA-MB-231), compounds derived from or related to this compound demonstrated significant inhibition of cell growth and migration, suggesting its utility in cancer therapeutics .

Q & A

Q. Basic: What are the primary synthetic routes for preparing 4-Methoxyphenylboronic acid?

This compound is commonly synthesized via hydrolysis of potassium 4-methoxyphenyltrifluoroborate using silica gel and water under mild conditions. This method is efficient for electron-rich substrates, achieving high yields due to accelerated hydrolysis kinetics compared to electron-deficient analogs . Alternative routes include Suzuki-Miyaura cross-coupling precursors, where palladium catalysts mediate aryl halide coupling with boronic esters.

Q. Basic: What are the key applications of this compound in organic synthesis?

This compound is widely used in:

- N-Arylation reactions : Copper-catalyzed coupling with imidazoles or amines to form C–N bonds .

- Suzuki-Miyaura cross-couplings : Pd-mediated C–C bond formation, e.g., synthesizing biphenylamines (e.g., 4'-Methoxy-[1,1'-biphenyl]-2-amine) .

- Functionalization of biomolecules : Glycoprotein enrichment via boronate affinity in core-shell magnetic microspheres .

Q. Basic: What precautions are necessary for handling and storing this compound?

- Storage : Keep in a cool, dry, ventilated area away from oxidizers. Use glass containers to avoid degradation .

- Safety : Wear gloves, eye protection, and lab coats. Avoid inhalation; rinse skin/eyes immediately upon contact (risk phrases: R22, R36/37/38) .

Q. Advanced: How can spectroscopic methods characterize this compound?

A combined DFT (B3LYP/6-311+G(d,p)) and experimental approach provides detailed insights:

Q. Advanced: How do catalyst systems influence the efficiency of this compound in cross-coupling reactions?

Pd complexes (e.g., PdTSTpSPP) in water enable oxidative self-coupling of potassium aryltrifluoroborates with 98% yield under ambient conditions. Catalyst loading as low as 0.05 mol% is optimal, outperforming PdTPP and PdTmCPP due to enhanced water solubility and stability .

Q. Advanced: What solvent effects are critical in trifluoromethylation reactions involving this compound?

Anhydrous 1,2-DCE minimizes homocoupling side reactions by suppressing water-mediated hydrolysis. Trace water accelerates undesired pathways, reducing yields of 4-trifluoromethylanisole. Solvent polarity and coordination ability must align with reaction kinetics .

Q. Advanced: How is this compound utilized in carbohydrate chemistry?

It acts as a mediator in UV-induced glycosylation of unprotected deoxythioglycosides, enabling stereoselective 2-deoxyglycoside synthesis under mild conditions. The boronic acid stabilizes intermediates, enhancing reaction efficiency .

Q. Advanced: What microwave-assisted protocols improve reaction efficiency with this compound?

Microwave irradiation (140°C, 5 min) in NaHCO₃/dioxane with Pd(PPh₃)₄ accelerates Suzuki couplings, achieving 75% yield for pyridone derivatives. This method reduces reaction times compared to conventional heating .

Q. Advanced: How does the electronic environment of this compound affect its stability and reactivity?

The electron-donating methoxy group enhances boronic acid stability by reducing Lewis acidity. However, it increases susceptibility to oxidation, requiring inert atmospheres for long-term storage. Compatibility studies show instability with strong oxidizers (e.g., peroxides) .

Propriétés

IUPAC Name |

(4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAAEKKFGLPLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Record name | 4-boronoanisole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205837 | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5720-07-0 | |

| Record name | (4-Methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5720-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005720070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneboronic acid, p-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.